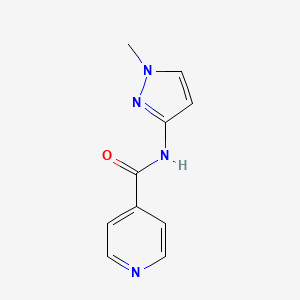![molecular formula C13H17N3O B7538474 1-Methylspiro[piperidine-4,2'(1'H)-quinazoline]-4'(3'H)-one](/img/structure/B7538474.png)
1-Methylspiro[piperidine-4,2'(1'H)-quinazoline]-4'(3'H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methylspiro[piperidine-4,2'(1'H)-quinazoline]-4'(3'H)-one, also known as quinazoline spirooxindole, is a chemical compound with potential applications in scientific research. This compound has a unique structure, which makes it an interesting target for synthesis and investigation.
Wirkmechanismus
The mechanism of action of 1-Methylspiro[piperidine-4,2'(1'H)-1-Methylspiro[piperidine-4,2'(1'H)-quinazoline]-4'(3'H)-one]-4'(3'H)-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. Additionally, it has been found to inhibit the activity of various kinases, including the epidermal growth factor receptor (EGFR) and the mitogen-activated protein kinase (MAPK) pathway.
Biochemical and Physiological Effects:
1-Methylspiro[piperidine-4,2'(1'H)-1-Methylspiro[piperidine-4,2'(1'H)-quinazoline]-4'(3'H)-one]-4'(3'H)-one has been found to have a range of biochemical and physiological effects. In addition to its anticancer and antitumor activity, this compound has been shown to have anti-inflammatory and analgesic effects. It has also been found to have activity against certain neurological disorders, including Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-Methylspiro[piperidine-4,2'(1'H)-1-Methylspiro[piperidine-4,2'(1'H)-quinazoline]-4'(3'H)-one]-4'(3'H)-one in lab experiments is its unique structure, which makes it an interesting target for synthesis and investigation. Additionally, this compound has been found to have a range of biological activities, making it a promising candidate for the development of new drugs. However, there are also limitations to using this compound in lab experiments, including its potential toxicity and the need for further investigation into its mechanism of action.
Zukünftige Richtungen
There are several future directions for the investigation of 1-Methylspiro[piperidine-4,2'(1'H)-1-Methylspiro[piperidine-4,2'(1'H)-quinazoline]-4'(3'H)-one]-4'(3'H)-one. One potential direction is the development of new anticancer and antitumor therapies based on this compound. Additionally, further investigation into its mechanism of action could lead to the development of new drugs for a range of diseases. Finally, there is potential for the synthesis of new analogs of this compound with improved activity and reduced toxicity.
Synthesemethoden
The synthesis of 1-Methylspiro[piperidine-4,2'(1'H)-1-Methylspiro[piperidine-4,2'(1'H)-quinazoline]-4'(3'H)-one]-4'(3'H)-one can be achieved through a multistep process. One of the most common methods for synthesis involves the reaction of 2-aminobenzonitrile with cyclohexanone in the presence of a Lewis acid catalyst. This reaction results in the formation of an intermediate compound, which can be further reacted with a secondary amine to produce the final product.
Wissenschaftliche Forschungsanwendungen
1-Methylspiro[piperidine-4,2'(1'H)-1-Methylspiro[piperidine-4,2'(1'H)-quinazoline]-4'(3'H)-one]-4'(3'H)-one has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to exhibit anticancer and antitumor activity, making it a promising candidate for the development of novel cancer therapies. Additionally, this compound has been found to have activity against bacterial and fungal infections, suggesting potential applications in the development of new antibiotics.
Eigenschaften
IUPAC Name |
1'-methylspiro[1,3-dihydroquinazoline-2,4'-piperidine]-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-16-8-6-13(7-9-16)14-11-5-3-2-4-10(11)12(17)15-13/h2-5,14H,6-9H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVMMWTKZVKMMRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)NC3=CC=CC=C3C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1'-Methylspiro[1,3-dihydroquinazoline-2,4'-piperidine]-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2,4-Dimethylphenyl)-[1-[4-(1,2,4-triazol-1-ylmethyl)benzoyl]piperidin-4-yl]methanone](/img/structure/B7538394.png)
![2-(1,2-Benzoxazol-3-yl)-1-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]ethanone](/img/structure/B7538400.png)
![(1-Methylpyrazol-4-yl)-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone](/img/structure/B7538412.png)
![N,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide](/img/structure/B7538413.png)



![N-[2-(2,6-dimethylanilino)-2-oxoethyl]-N-methyl-2-(phenoxymethyl)benzamide](/img/structure/B7538435.png)
![N'-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)ethane-1,2-diamine](/img/structure/B7538443.png)
![2-chloro-N-methyl-5-methylsulfanyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]benzamide](/img/structure/B7538449.png)
![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7538450.png)


